

# Unveiling the Kinase Selectivity Profile of GSK3179106: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | GSK3179106 |           |  |  |
| Cat. No.:            | B607825    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

GSK3179106 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key signaling protein implicated in various cellular processes and the development of certain cancers.[1][2][3][4] Developed with a unique gut-restricted property, GSK3179106 is under investigation as a therapeutic for Irritable Bowel Syndrome (IBS).[1] This guide provides a comprehensive comparison of the cross-reactivity profile of GSK3179106 against other kinases, alongside a selection of other RET inhibitors, supported by available experimental data and methodologies.

# **Executive Summary**

**GSK3179106** demonstrates a favorable kinase selectivity profile, inhibiting a small fraction of the human kinome. At a concentration of 1  $\mu$ M, it was found to inhibit only 26 out of more than 300 kinases tested.[1][4] Its high potency against RET kinase, with an IC50 of 0.4 nM in biochemical assays and 11 nM in cellular assays, underscores its targeted mechanism of action.[1] However, for a complete understanding of its off-target effects, a detailed list of the 26 inhibited kinases and their corresponding inhibition data is crucial, though not publicly available in its entirety. This guide compiles the accessible data to offer a comparative overview.

## **Kinase Inhibition Profile of GSK3179106**

The primary target of **GSK3179106** is the RET kinase. In addition to its high on-target potency, studies have identified potential off-target activity against Discoidin Domain Receptor 1 (DDR1)



and Discoidin Domain Receptor 2 (DDR2).

| Target Kinase | IC50 / Kd     | Assay Type      | Reference |
|---------------|---------------|-----------------|-----------|
| RET           | 0.4 nM (IC50) | Biochemical     | [1]       |
| RET           | 11 nM (IC50)  | Cellular        | [1]       |
| DDR1          | 0.04 μM (Kd)  | Chemoproteomics |           |
| DDR2          | 0.09 μM (Kd)  | Chemoproteomics |           |

# **Comparative Kinase Selectivity**

To contextualize the selectivity of **GSK3179106**, this section compares its profile with other notable RET inhibitors. It is important to note that direct comparative studies using identical assay panels and conditions are limited. The data presented here is compiled from various sources.

#### **Multi-Kinase RET Inhibitors**

Vandetanib and Cabozantinib are multi-kinase inhibitors with activity against RET, among other kinases. Their broader activity profile can lead to more off-target effects.

| Inhibitor    | Primary Targets          | Notable Off-Targets              | Reference |
|--------------|--------------------------|----------------------------------|-----------|
| Vandetanib   | RET, VEGFR2, EGFR        | Data available in LINCS database |           |
| Cabozantinib | RET, MET, VEGFR2,<br>AXL | Broad off-target profile         |           |

## **Selective RET Inhibitors**

Selpercatinib and Pralsetinib are next-generation, highly selective RET inhibitors. They are designed to minimize off-target kinase inhibition.



| Inhibitor     | Primary Target | Selectivity Profile                               | Reference |
|---------------|----------------|---------------------------------------------------|-----------|
| Selpercatinib | RET            | Highly selective with minimal off-target activity |           |
| Pralsetinib   | RET            | Highly selective                                  | -         |

Note: Comprehensive, publicly available kinome scan data for a direct comparison of all inhibitors is limited. The selectivity profiles are based on published literature.

# **Experimental Methodologies**

The determination of kinase inhibition profiles is crucial for understanding the therapeutic window and potential side effects of a drug candidate. A common and robust method for this is the KINOMEscan $^{\text{TM}}$  assay.

## **KINOMEscan™** Assay Principle

The KINOMEscan<sup>™</sup> technology is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

#### Click to download full resolution via product page

In this assay, test compounds are incubated with DNA-tagged kinases and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support. This allows for the determination of binding affinity (Kd) or the percentage of inhibition at a given concentration.

## **Signaling Pathway Context**

**GSK3179106** exerts its therapeutic effect by inhibiting the RET signaling pathway. The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and



autophosphorylates, initiating downstream signaling cascades that are crucial for cell survival and proliferation.

#### Click to download full resolution via product page

By binding to the ATP-binding pocket of the RET kinase domain, **GSK3179106** prevents its autophosphorylation and the subsequent activation of downstream pathways. In the context of IBS, where RET signaling is thought to play a role in visceral hypersensitivity, this inhibition is expected to normalize neuronal function.

## Conclusion

**GSK3179106** is a highly potent and selective RET kinase inhibitor with a promising cross-reactivity profile. The available data indicates that it inhibits a limited number of off-target kinases at therapeutic concentrations. However, a complete and detailed public disclosure of its full kinome scan data would be invaluable for a more thorough assessment of its selectivity and for predicting potential clinical side effects. As research progresses, a head-to-head comparison of the kinome-wide selectivity of **GSK3179106** with other selective RET inhibitors under standardized conditions will provide a clearer picture of its standing in this class of targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. RET Inhibitors in Non-Small-Cell Lung Cancer | MDPI [mdpi.com]



- 4. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of GSK3179106: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607825#cross-reactivity-profiling-of-gsk3179106-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com